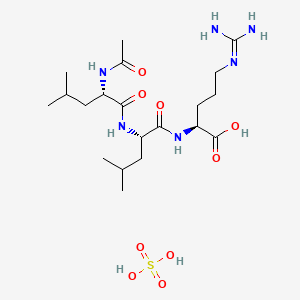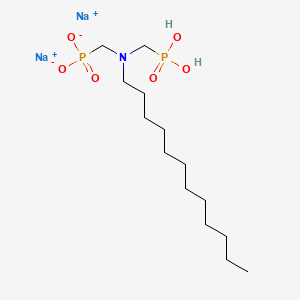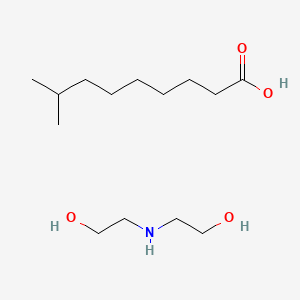
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol: is a complex organic compound with the molecular formula C16H30O It is characterized by a cyclopentene ring substituted with multiple methyl groups and a hexanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functionalization to introduce the hexanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentene ring and methyl groups contribute to the compound’s stability and hydrophobicity, affecting its behavior in different environments.
類似化合物との比較
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-hexanol
- 2,4-Dimethyl-6-(2,2,3-trimethyl-1-cyclopent-3-enyl)hexan-1-ol
Uniqueness
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is unique due to its specific arrangement of methyl groups and the presence of both a cyclopentene ring and a hexanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
94200-28-9 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |
InChI |
InChI=1S/C16H30O/c1-12(10-13(2)11-17)6-8-15-9-7-14(3)16(15,4)5/h7,12-13,15,17H,6,8-11H2,1-5H3 |
InChIキー |
OEEATFVPGMIOBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)CCC(C)CC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


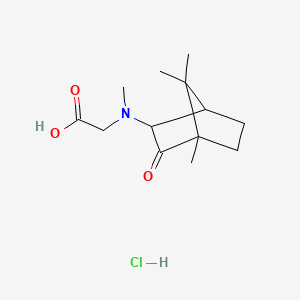
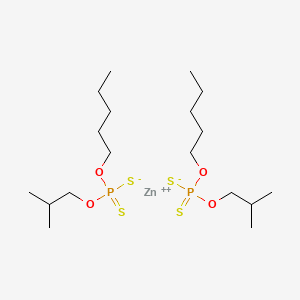
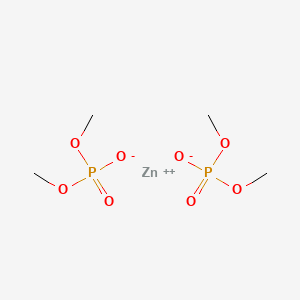
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
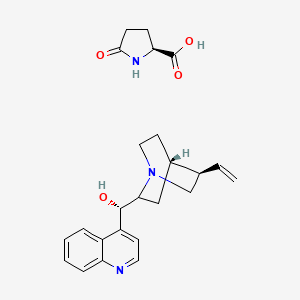

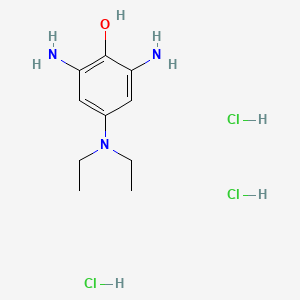
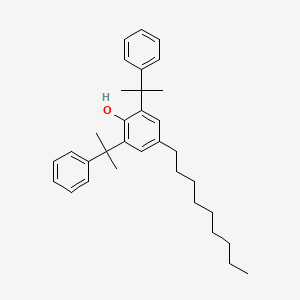
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
